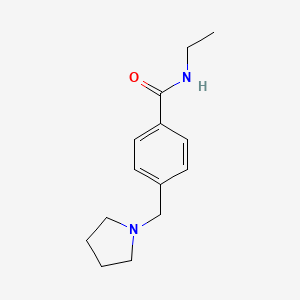
N-(4-fluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-(1-pyrrolidinylmethyl)benzamide, commonly known as FPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The sigma-1 receptor is a transmembrane protein that is located in the endoplasmic reticulum of cells. FPB binds to this receptor and inhibits its activity, which leads to a decrease in the release of certain neurotransmitters such as dopamine and glutamate. This, in turn, affects various physiological processes in the brain.
Biochemical and Physiological Effects:
FPB has been shown to have various biochemical and physiological effects in the brain. It has been found to reduce the release of dopamine and glutamate, which are neurotransmitters that play a role in reward and addiction. Additionally, FPB has been shown to have neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPB in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the function of this receptor specifically, without affecting other receptors in the brain. However, one limitation of using FPB is its relatively low potency, which may require high concentrations to achieve the desired effects.
Orientations Futures
There are several potential future directions for research involving FPB. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could investigate the role of the sigma-1 receptor in various physiological processes, such as cell survival and differentiation. Finally, the development of more potent and selective sigma-1 receptor antagonists could lead to new insights into the function of this receptor and its potential therapeutic applications.
Applications De Recherche Scientifique
FPB has been used in various scientific studies as a tool to investigate the function of certain receptors in the brain. It is a selective antagonist of the sigma-1 receptor, which is involved in various physiological processes such as cell survival, differentiation, and neurotransmitter release.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-16-7-9-17(10-8-16)20-18(22)15-5-3-14(4-6-15)13-21-11-1-2-12-21/h3-10H,1-2,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFLESIRXUPKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-fluoro-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B4440626.png)
![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4440646.png)

![3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4440657.png)
![1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440663.png)

![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4440679.png)

![1-benzyl-N-(3-hydroxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440695.png)
![N-(5-chloro-2-pyridinyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4440696.png)

![3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440713.png)
